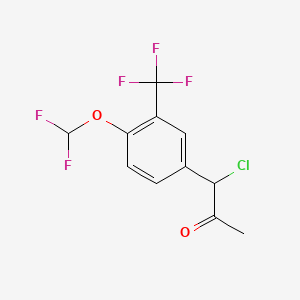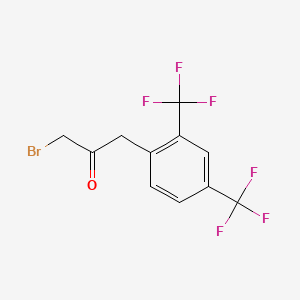
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
准备方法
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-bis(trifluoromethyl)benzene and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common solvent used is dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like potassium carbonate (K2CO3) are often employed to neutralize any acidic by-products.
Procedure: The starting materials are mixed in the solvent, and the catalyst and reagents are added. The mixture is then heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
化学反应分析
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve the use of bases like potassium carbonate and solvents like dichloromethane.
科学研究应用
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties, such as fluorinated polymers
作用机制
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes.
Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
相似化合物的比较
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(trifluoromethyl)benzene and 1,4-bis(trifluoromethyl)benzene share structural similarities but differ in their reactivity and applications
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it particularly versatile in synthetic applications, offering unique reactivity patterns compared to its analogs
属性
分子式 |
C11H7BrF6O |
|---|---|
分子量 |
349.07 g/mol |
IUPAC 名称 |
1-[2,4-bis(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
InChI 键 |
NUFBGCYQCCCDCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


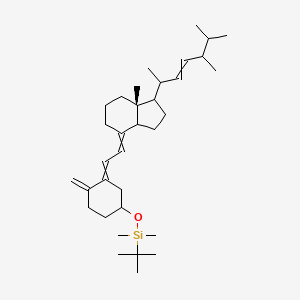
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
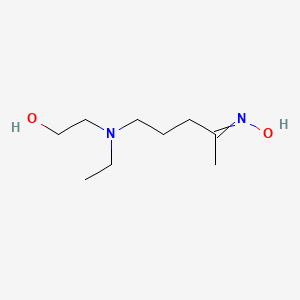
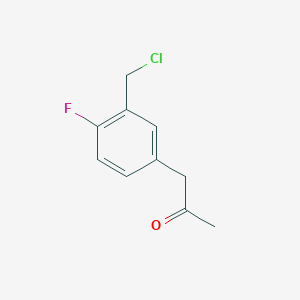

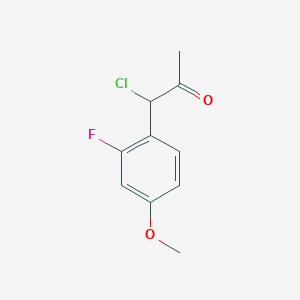
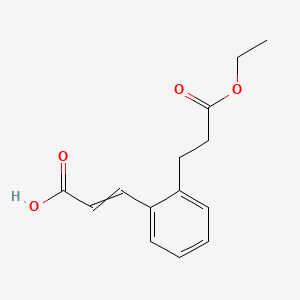
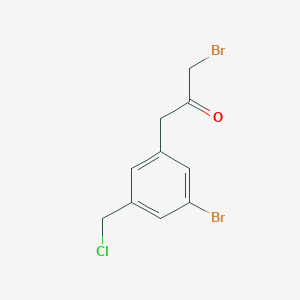

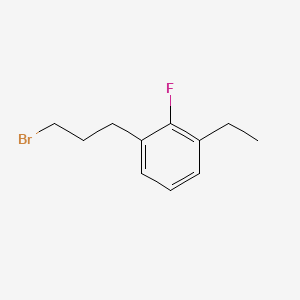

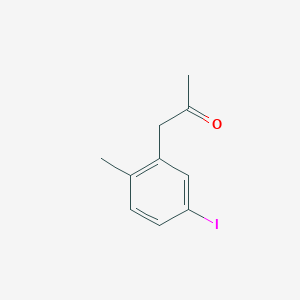
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
